molecular formula C18H12 B7769849 Chrysene CAS No. 65777-08-4

Chrysene

Cat. No.: B7769849
CAS No.: 65777-08-4
M. Wt: 228.3 g/mol
InChI Key: WDECIBYCCFPHNR-UHFFFAOYSA-N
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Description

Chrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₈H₁₂. It consists of four fused benzene rings, giving it a unique structure and properties. This compound is a natural constituent of coal tar and is also found in creosote. It is known for its stability due to resonance and is often used as a reference compound in studies investigating the environmental impact and toxicity of PAHs .

Preparation Methods

Synthetic Routes and Reaction Conditions: This method is primarily used in research settings .

Industrial Production Methods: Commercially, chrysene is often isolated from coal tar, a by-product of the carbonization (heating) of coal. This method is more practical for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Chrysene undergoes various chemical reactions characteristic of PAHs, including electrophilic aromatic substitution reactions. In these reactions, an electrophile substitutes one of the hydrogen atoms attached to the carbon atoms of the ring .

Common Reagents and Conditions: Typical reagents for these reactions include halogens, nitrating agents, and sulfonating agents. The conditions often involve the presence of a catalyst such as iron or aluminum chloride .

Major Products: The major products formed from these reactions depend on the specific electrophile used. For example, nitration of this compound can yield nitrothis compound, while halogenation can produce halogenated derivatives .

Scientific Research Applications

Chrysene is pivotal in environmental and toxicological research, serving as a marker for PAH behavior and pollution tracking. It is used in dye production, metallurgy, and plastics for its thermal properties. Additionally, this compound is crucial in studies investigating the mutagenic and carcinogenic properties of PAHs .

Mechanism of Action

The mechanism by which chrysene exerts its effects involves its interaction with cellular components. This compound can induce oxidative stress and DNA damage, leading to mutagenic and carcinogenic effects. It is metabolized by cytochrome P450 enzymes into reactive intermediates that can form DNA adducts, contributing to its carcinogenic potential .

Comparison with Similar Compounds

Uniqueness of Chrysene: this compound’s unique ‘bow-tie’ shape and its stability due to resonance distinguish it from other PAHs. Its specific arrangement of benzene rings contributes to its distinct chemical and physical properties, making it a valuable compound in scientific research .

Properties

IUPAC Name

chrysene
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InChI

InChI=1S/C18H12/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-12H
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InChI Key

WDECIBYCCFPHNR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC=CC=C43
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Molecular Formula

C18H12
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DSSTOX Substance ID

DTXSID0022432
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Molecular Weight

228.3 g/mol
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Physical Description

Chrysene appears as a crystalline solid. Denser than water and insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Toxic by ingestion. Used to make other chemicals., Crystals derived from distillation of coal tar; [Hawley], COLOURLESS-TO-BEIGE CRYSTALS OR POWDER., Crystalline solid.
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Boiling Point

838 °F at 760 mmHg (NTP, 1992), 448 °C, 838 °F
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Solubility

Insoluble. (0.0018mg/kg) (NTP, 1992), In water, 2.0X10-3 mg/L at 25 °C, Solubility in water at 25 °C: 0.0020 + or - 0.0002 mg/L, Slightly soluble in ethanol, ethyl ether, acetone, benzene, carbon disulfide; insoluble in toluene, Slightly soluble in alcohol, ether, carbon bisulfide, and glacial acetic acid. At 25 °C, 1 g dissolves in 1300 mL absolute alcohol, 480 mL toluene; about 5% is soluble in toluene at 100 °C. Moderately soluble in boiling benzene. Insoluble in water. Only slightly soluble in cold organic solvents, but fairly soluble in these solvents when hot, including glacial acetic acid., Solubility in water: very poor
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Density

1.274 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.274 g/cu cm at 20 °C, 1.3 g/cm³, 1.274
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Vapor Pressure

Vapor pressure: 6.3X10-7 mm Hg, 6.23X10-9 mm Hg at 25 °C
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Color/Form

Red blue fluorescent orthorhombic plates from benzene, acetic acid, Orthorhombic bipyramidal plates from benzene, Colorless platelets with blue fluorescence

CAS No.

218-01-9, 65777-08-4
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Melting Point

489 °F (NTP, 1992), 255 °C, Chrysene forms crystalline complexes with picric acid (orange-red needles from benzene, melting-point 174-175 °C corrected), s-trinitrobenzene (188.5-189.5 °C corrected) and 2,4,7-trinitrofluorenone (yellow needles from alcohol, melting point 247.8-249 °C), 254 - 256 °C, 489 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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